molecular formula C11H11N3O4 B508025 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde CAS No. 512809-77-7

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Cat. No.: B508025
CAS No.: 512809-77-7
M. Wt: 249.22g/mol
InChI Key: IJNGVKGADNONOL-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a furan ring substituted with an aldehyde group

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

It’s known that the compound can undergo nucleophilic replacement reactions . This suggests that it might interact with its targets by replacing certain groups or atoms, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been shown to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. For instance, certain conditions might enhance or inhibit its reactivity, affecting its interaction with targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with a furan-2-carbaldehyde derivative under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.

    Furan-2-carbaldehyde: Another precursor used in the synthesis.

    5-[(3,5-Dimethyl-4-amino-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde: A reduction product of the target compound.

Uniqueness

5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. Its dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-7-11(14(16)17)8(2)13(12-7)5-9-3-4-10(6-15)18-9/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNGVKGADNONOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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